N-[(2-Bromoethoxy)carbonyl]-L-tryptophan
Description
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan is a modified amino acid derivative where the L-tryptophan backbone is functionalized with a 2-bromoethoxy carbonyl group. The compound’s structure combines the indole moiety of tryptophan with a reactive bromoethyl group, which facilitates nucleophilic substitution reactions, making it valuable for coupling with other bioactive molecules .
Properties
CAS No. |
61445-19-0 |
|---|---|
Molecular Formula |
C14H15BrN2O4 |
Molecular Weight |
355.18 g/mol |
IUPAC Name |
(2S)-2-(2-bromoethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H15BrN2O4/c15-5-6-21-14(20)17-12(13(18)19)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
WAKPNICAYXEYAU-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OCCBr |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)OCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-tryptophan typically involves the reaction of L-tryptophan with 2-bromoethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
The reaction proceeds via nucleophilic substitution, where the amino group of L-tryptophan attacks the carbonyl carbon of 2-bromoethyl chloroformate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Amines or thiols in anhydrous solvents, room temperature to reflux.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with the bromoethoxy group converted to hydroxyl or alkyl groups.
Substitution: Substituted derivatives with the bromoethoxy group replaced by nucleophiles.
Scientific Research Applications
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethoxycarbonyl group can modulate the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their signaling pathways.
Comparison with Similar Compounds
N-Boc-L-tryptophan
- Structure : Features a tert-butoxycarbonyl (Boc) protecting group instead of bromoethoxy.
- Synthesis : Prepared via reaction of L-tryptophan with di-tert-butyl dicarbonate in water–dioxane, yielding 69% as a white solid (m.p. 136–138°C) .
N-[(2-Bromoethoxy)carbonyl]morpholine
- Structure : Morpholine substituted with a 2-bromoethoxy carbonyl group.
- Synthesis : Synthesized from morpholine and 2-bromoethyl chloroformate in 73% yield (m.p. 42–44°C). Used as a key intermediate in prodrug synthesis .
- Key Difference : While structurally analogous in the bromoethoxy moiety, the absence of the tryptophan indole ring limits direct biological relevance.
N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester
- Structure : Contains ethoxycarbonyl and methyl ester groups on an alpha-methyl-L-tryptophan backbone.
- Comparison : The ethoxycarbonyl group lacks bromine’s reactivity, but the methyl ester enhances lipophilicity. This compound is tailored for specific solubility and stability profiles in drug development .
2-Bromo-N-[N-Boc-L-alanyl]-N-methyl-D-tryptophan Methyl Ester
- Structure : Incorporates a Boc-protected alanyl group and bromine on a D-tryptophan scaffold.
- Key Difference : The D-configuration and additional alanyl group alter stereochemical interactions and metabolic stability compared to the L-tryptophan-based target compound .
Functional Group Reactivity
- Bromine vs. Boc/Ethoxycarbonyl : The bromine atom in the target compound allows for Suzuki coupling or alkylation reactions, unlike the inert Boc group. This reactivity is exploited in prodrug synthesis (e.g., coupling with diclofenac sodium) .
- Indole Interactions : The indole moiety in all tryptophan derivatives participates in π-stacking (e.g., with Phe48 in enzyme binding) and hydrogen bonding, critical for biological activity .
Anthelmintic and Anti-coagulant Effects
- N-(cis-p-coumaroyl)-L-tryptophan (Compound 19) : Demonstrates complete larval death within 48 h and inhibits the extrinsic coagulation pathway .
- The bromoethoxy group may enhance membrane permeability or metabolic stability.
Anti-biofilm Activity
- L-Tryptophan vs. Anthranilate: L-Tryptophan inhibits P. aeruginosa biofilms at 10 mM, while anthranilate achieves similar effects at 0.1 mM .
- Target Compound : The bromoethoxy group could modify biofilm inhibition efficacy by altering solubility or binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
